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Foundational

The Strategic Incorporation of (S)-(3-Fluoropyrrolidin-3-yl)methanol in Modern Drug Discovery: A Technical Guide

This in-depth technical guide explores the burgeoning therapeutic potential of (S)-(3-Fluoropyrrolidin-3-yl)methanol, a chiral fluorinated building block poised to make a significant impact on the landscape of drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the burgeoning therapeutic potential of (S)-(3-Fluoropyrrolidin-3-yl)methanol, a chiral fluorinated building block poised to make a significant impact on the landscape of drug discovery. We will delve into its synthesis, unique chemical properties, and its strategic application in the design of novel therapeutics, particularly in the realms of oncology and neurology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of this versatile scaffold.

Introduction: The Flourishing Role of Fluorinated Heterocycles

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and lipophilicity. When incorporated into a heterocyclic scaffold like pyrrolidine, these effects are synergized with the structural and functional attributes of the ring system, creating a powerful tool for the development of novel therapeutics.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in a vast array of natural products and synthetic drugs. Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is often critical for selective interactions with biological targets such as enzymes and receptors. The chiral nature of many pyrrolidine-based drugs underscores the importance of stereochemistry in achieving therapeutic efficacy and minimizing off-target effects.

This guide focuses on a particularly promising building block: (S)-(3-Fluoropyrrolidin-3-yl)methanol. The introduction of a fluorine atom and a hydroxymethyl group at the C3 position of the pyrrolidine ring creates a unique stereoelectronic environment, offering medicinal chemists a valuable tool to modulate the properties of drug candidates.

Physicochemical Properties and Structural Features

The hydrochloride salt of (3-Fluoropyrrolidin-3-yl)methanol presents as a stable, crystalline solid with good solubility, enhancing its utility in various synthetic and biological applications.[1]

PropertyValueSource
Molecular FormulaC5H11ClFNO[1]
Molecular Weight155.6 g/mol [1]
PurityTypically >97%[1]
InChI KeyRTWCLQSSUKTHBX-UHFFFAOYSA-N[1]

The key structural features of (S)-(3-Fluoropyrrolidin-3-yl)methanol—the chiral center at C3, the fluorine atom, and the hydroxymethyl group—collectively contribute to its therapeutic potential. The fluorine atom can modulate the pKa of the pyrrolidine nitrogen, influence conformational preferences of the ring, and participate in favorable interactions with biological targets. The hydroxymethyl group provides a handle for further synthetic elaboration and can act as a hydrogen bond donor or acceptor, contributing to binding affinity.

Enantioselective Synthesis of (S)-(3-Fluoropyrrolidin-3-yl)methanol

Chiral Pool Synthesis

This approach utilizes a readily available chiral starting material to introduce the desired stereochemistry. For the synthesis of the (S)-enantiomer, a plausible precursor is (S)-aspartic acid. The synthesis would involve the protection of the amino and carboxylic acid functionalities, followed by the introduction of the fluorine atom and reduction of the remaining carboxylic acid to the hydroxymethyl group.

Conceptual Experimental Protocol: Chiral Pool Synthesis

  • Protection: Protect the amino group of (S)-aspartic acid with a suitable protecting group (e.g., Boc anhydride) and esterify both carboxylic acid groups.

  • Cyclization: Induce intramolecular cyclization to form the corresponding pyrrolidinone.

  • Fluorination: Introduce the fluorine atom at the C3 position using an electrophilic fluorinating agent (e.g., Selectfluor).

  • Reduction: Concurrently reduce the lactam and the ester group to the corresponding amine and alcohol using a strong reducing agent like lithium aluminum hydride.

  • Deprotection: Remove the protecting group to yield (S)-(3-Fluoropyrrolidin-3-yl)methanol.

Asymmetric Catalysis

Asymmetric catalysis offers a more versatile approach, where a chiral catalyst directs the formation of the desired enantiomer. A powerful method for the stereocontrolled synthesis of chiral pyrrolidines is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. Copper(I)-catalyzed reactions have demonstrated high yields and excellent stereoselectivities in the synthesis of enantioenriched fluorinated pyrrolidines.[2]

Conceptual Experimental Protocol: Asymmetric Catalysis

  • Ylide Formation: Generate an azomethine ylide from a suitable precursor (e.g., an imino ester derived from glycine).

  • Cycloaddition: In the presence of a chiral copper(I) catalyst, react the ylide with a fluorinated alkene dipolarophile.

  • Functional Group Manipulation: Convert the functional groups on the resulting cycloadduct to the desired hydroxymethyl group.

Therapeutic Applications and Structure-Activity Relationships

The (S)-(3-Fluoropyrrolidin-3-yl)methanol scaffold is a valuable building block for the development of therapeutics targeting a range of diseases, most notably in oncology and central nervous system (CNS) disorders.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrrolidine scaffold can provide a rigid framework for positioning substituents to achieve potent and selective inhibition. The fluorine atom in (S)-(3-Fluoropyrrolidin-3-yl)methanol can enhance binding affinity and metabolic stability, key attributes for effective kinase inhibitors.

While a specific, publicly disclosed kinase inhibitor containing the exact (S)-(3-Fluoropyrrolidin-3-yl)methanol moiety is not yet available, the closely related (S)-(+)-3-Fluoropyrrolidine hydrochloride has been incorporated into a pyrazolopyridazine inhibitor of a tyrosine-regulated kinase, demonstrating a pIC50 of 6.73. This highlights the potential of this scaffold in kinase inhibitor design.

Central Nervous System (CNS) Agents

The development of CNS-active drugs is often hampered by the challenge of crossing the blood-brain barrier (BBB). The introduction of fluorine can modulate a molecule's lipophilicity, a key factor in BBB penetration.[2] The chiral pyrrolidine scaffold provides a three-dimensional structure that can facilitate selective interactions with CNS targets.[2]

The utility of fluorinated pyrrolidines in CNS drug discovery is exemplified by the development of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) as a potent blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are key targets for the treatment of pain.[3] Structure-activity relationship (SAR) studies in this series revealed that the (R)-3-fluoropyrrolidine moiety was optimal for potency and selectivity.[3] This underscores the importance of the specific stereochemistry and fluorination pattern of the pyrrolidine ring in achieving the desired pharmacological profile for CNS-active agents.

Logical Flow of SAR Studies for CNS Agents

SAR_Flow Start Initial Lead Compound (e.g., with non-fluorinated pyrrolidine) Incorporate_Fluorine Incorporate (S)-3-Fluoropyrrolidine Moiety Start->Incorporate_Fluorine Hypothesis: Improve PK/potency Evaluate_Potency Evaluate Potency (e.g., IC50 at target) Incorporate_Fluorine->Evaluate_Potency Evaluate_Selectivity Evaluate Selectivity (vs. off-targets) Evaluate_Potency->Evaluate_Selectivity Assess_PK Assess Pharmacokinetics (e.g., BBB penetration, metabolic stability) Evaluate_Selectivity->Assess_PK Assess_PK->Incorporate_Fluorine Unfavorable Profile (Modify scaffold) Optimization Iterative Optimization (Modify other parts of the molecule) Assess_PK->Optimization Favorable Profile Candidate Preclinical Candidate Optimization->Candidate

Sources

Exploratory

Advanced Synthesis of Quaternary Fluorinated Pyrrolidines: A Technical Guide

Topic: Literature Review of Quaternary Fluorinated Pyrrolidine Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrrolidine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Quaternary Fluorinated Pyrrolidine Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine scaffold is ubiquitous in pharmaceutical chemistry, serving as the core structure for numerous antiviral, anticancer, and antidiabetic agents. The introduction of fluorine into this ring system—specifically at quaternary centers—offers a powerful tool for modulating physicochemical properties. Quaternary fluorination can lower amine basicity (


), block metabolic hot spots (CYP450 oxidation), and induce specific ring puckering (gauche effect) that locks bioactive conformations.

Synthesizing quaternary fluorinated pyrrolidines (QFPs) is synthetically demanding due to the high steric congestion associated with forming C-F bonds at fully substituted carbons. This guide analyzes three distinct, high-impact methodologies for constructing these scaffolds: Asymmetric [3+2] Cycloaddition , Electrochemical Radical Cascades , and Enantioselective Electrophilic Fluorination .

Strategic Classification of Methods

We categorize the synthesis of QFPs into three primary strategic pillars based on the bond-formation logic and the source of the fluorine atom.

StrategyMechanismKey AdvantageTarget Motif
Convergent Assembly [3+2] Dipolar CycloadditionSimultaneous formation of ring and stereocenters.Highly substituted pyrrolidines with contiguous quaternary centers.
Radical Cascade Electrochemical Ene-Yne CyclizationSustainable; uses stable precursors (

).
Chlorotrifluoromethylated pyrrolidines (CF3 + Cl installation).
Late-Stage Functionalization Electrophilic FluorinationDirect installation of F onto pre-formed rings.3-fluoro-3-substituted oxindoles/pyrrolidinones.

Deep Dive: Technical Protocols & Mechanisms

Method A: Asymmetric [3+2] Cycloaddition (Convergent Assembly)

Core Concept: The reaction between an azomethine ylide (1,3-dipole) and a fluorinated electron-deficient alkene (dipolarophile) is the most convergent method to generate pyrrolidines with multiple stereocenters. Using


-trifluoromethyl acrylates allows for the direct construction of a quaternary carbon bearing a 

group.
Mechanistic Insight

The reaction proceeds via a stepwise or concerted asynchronous mechanism. A chiral Cu(I) or Ag(I) catalyst coordinates the azomethine ylide, controlling the facial selectivity. The bulky


 group on the dipolarophile often dictates an endo-selective transition state to minimize steric repulsion, though ligand tuning can invert this to exo.

G Precursor Imino Ester (Precursor) Dipole Metallated Azomethine Ylide Precursor->Dipole Deprotonation + Cat Coord Cat Cu(I)/Ligand Catalyst Cat->Dipole TS Endo-Transition State Dipole->TS + Alkene Alkene 2-(Trifluoromethyl) acrylate Alkene->TS Product Quaternary CF3 Pyrrolidine TS->Product Cyclization - Cat Product->Cat Regeneration

Figure 1: Catalytic cycle for the Cu(I)-catalyzed [3+2] cycloaddition yielding quaternary trifluoromethylated pyrrolidines.

Experimental Protocol: Cu(I)-Catalyzed Synthesis

Adapted from ChemRxiv 2023 and related Cu-catalyzed methodologies.

Reagents:

  • Dipole Precursor: Glycine or Alanine imino ester (1.0 equiv)

  • Dipolarophile: 2-(Trifluoromethyl)acrylate derivative (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: Chiral Phosphoramidite or Ferrocenyl P,N-ligand (5.5 mol%)

  • Base:

    
     (1.2 equiv)
    
  • Solvent: MTBE or THF

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube under

    
    , dissolve 
    
    
    
    and the chiral ligand in anhydrous MTBE. Stir at RT for 30 min to form the active complex.
  • Reactant Addition: Cool the solution to -10 °C. Add the imino ester and the trifluoromethyl acrylate.

  • Initiation: Add

    
     dropwise. The base deprotonates the imino ester, generating the azomethine ylide in situ.
    
  • Reaction: Stir at -10 °C for 12–24 hours. Monitor consumption of the acrylate by TLC/NMR.

  • Workup: Filter through a short pad of silica gel to remove copper salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pyrrolidine.

  • Validation: Verify the quaternary center via

    
     NMR (singlet around -65 to -70 ppm) and quaternary carbon signal in 
    
    
    
    NMR.
Method B: Electrochemical Radical Ene-Yne Cyclization

Core Concept: This method utilizes "green" electrons to generate radicals, avoiding toxic oxidants. It couples a trifluoromethyl radical (


) and a chlorine radical (

) across an ene-yne system to form a pyrrolidine ring.[2] This is a powerful method for difunctionalization .
Mechanistic Insight

The reaction relies on anodically coupled electrolysis .[2]

  • Anode: Oxidation of Langlois reagent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) generates 
    
    
    
    . Simultaneously, oxidation of a Mn(II) catalyst generates a Mn(III)-Cl species.
  • Radical Addition: The electrophilic

    
     adds to the alkene moiety.
    
  • Cyclization: The resulting alkyl radical undergoes 5-exo-dig cyclization onto the alkyne.

  • Termination: The vinyl radical is trapped by the Mn(III)-Cl species (Cl transfer), regenerating Mn(II).

G cluster_anode Anodic Surface Events Ox1 CF3SO2Na -> •CF3 + e- Rad1 Alkyl Radical Intermediate Ox1->Rad1 •CF3 Addition to Alkene Ox2 Mn(II)-Cl -> Mn(III)-Cl + e- Product Cl-CF3 Pyrrolidine Ox2->Product Chlorine Source Substrate 1,6-Enyne Substrate->Rad1 Rad2 Vinyl Radical Intermediate Rad1->Rad2 5-exo-dig Cyclization Rad2->Product Cl Transfer from Mn(III)

Figure 2: Electrochemical manganese-catalyzed radical cascade mechanism.

Experimental Protocol: Mn-Catalyzed Electrosynthesis

Adapted from Chem. Eur. J. 2018, 24, 12274.

Reagents:

  • Substrate: N-tethered 1,6-enyne (0.1 mmol)

  • Radical Source:

    
     (Langlois Reagent, 2.0 equiv)
    
  • Cl Source:

    
     (3.0 equiv)[2]
    
  • Catalyst:

    
     (10 mol%) + 2,2'-Bipyridine (20 mol%)[2]
    
  • Electrolyte:

    
     (0.2 M in MeCN)[2]
    
  • Setup: Undivided cell, Carbon felt anode, Pt plate cathode.

Step-by-Step Workflow:

  • Cell Assembly: In an undivided cell, mix

    
    , bipyridine, 
    
    
    
    , and
    
    
    .[2]
  • Solvent Addition: Add the electrolyte solution (

    
     in MeCN) and the 1,6-enyne substrate.
    
  • Electrolysis: Insert electrodes (Carbon felt/Pt). Electrolize at Constant Current (CCE) of 8-10 mA at Room Temperature.

  • Monitoring: Pass approx. 2.5–3.0 F/mol of charge. Monitor by TLC.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography.

  • Note: This method installs a

    
     group on the side chain and a Cl atom on the double bond, creating a functionalized pyrrolidine core suitable for further cross-coupling.
    
Method C: Enantioselective Electrophilic Fluorination

Core Concept: Direct fluorination of enolates generated from 3-substituted oxindoles (a fused pyrrolidinone system). This creates a quaternary C-F center.[3]

Experimental Protocol: NFSI-Mediated Fluorination

Adapted from Org. Lett. 2000, 2, 639 and J. Am. Chem. Soc. Reviews.

Reagents:

  • Substrate: 3-substituted-2-oxindole.

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.[4]

  • Catalyst: Chiral Bis-oxazoline (Box)/Cu(II) complex or chiral Pd-BINAP (for enantioselective variants).

  • Solvent: MeCN or Alcohols (depending on catalyst).

Step-by-Step Workflow:

  • Catalyst Prep: Mix

    
     and Chiral Box Ligand in solvent for 1 hour.
    
  • Substrate Addition: Add the oxindole substrate.

  • Fluorination: Add NFSI (1.2 equiv) at 0 °C or RT.

  • Reaction: Stir until starting material is consumed (usually rapid, 1-4 hours).

  • Mechanism: The metal catalyst promotes enolization; the chiral environment directs the approach of the electrophilic 'F+' source to the specific face of the enolate.

  • Outcome: 3-fluoro-3-substituted oxindole with high ee.

Comparative Analysis

Feature[3+2] CycloadditionElectrochemical RadicalElectrophilic Fluorination
Fluorine Source Fluorinated Building Block (e.g., trifluoromethyl acrylate)Radical Precursor (

)
Electrophilic Reagent (NFSI/Selectfluor)
Quaternary Center C-C bond formation (C-CF3)C-C bond formation (C-CF3)C-F bond formation
Stereocontrol Excellent (4 contiguous centers possible)Moderate (E/Z alkene selectivity)High (Enantioselective Catalysis)
Scalability High (Gram-scale demonstrated)Moderate (Electrode surface limit)High (Reagents available)
Atom Economy High (Cycloaddition)High (Electrons as reagent)Moderate (Sulfonimide waste)

References

  • Synthesis of Chlorotrifluoromethylated Pyrrolidines by Electrocatalytic Radical Ene-Yne Cyclization. Source: Chem. Eur. J., 2018, 24, 12274–12279.[5] URL:[Link]

  • Copper(I)-Catalyzed Asymmetric Intermolecular [3+2] Cycloaddition of Azomethine Ylides with Isatin-derived Trifluoromethyl Acrylates. Source: ChemRxiv, 2023. URL:[Link][6]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Source: Org.[3][7][8][9][10][11][12][13] Lett., 2000, 2(5), 639–642. URL:[Link]

  • Electrophilic Fluorination with N-F Reagents. Source: Organic Reactions, 2004. URL:[Link]

Sources

Foundational

Metabolic Stability Benefits of Incorporating 3-Fluoropyrrolidine Scaffolds

Executive Summary In the optimization of nitrogen-heterocycle pharmacophores, the pyrrolidine ring is a ubiquitous yet metabolically vulnerable scaffold.[1] Its susceptibility to cytochrome P450 (CYP)-mediated -hydroxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of nitrogen-heterocycle pharmacophores, the pyrrolidine ring is a ubiquitous yet metabolically vulnerable scaffold.[1] Its susceptibility to cytochrome P450 (CYP)-mediated


-hydroxylation and subsequent ring opening often leads to rapid clearance and poor oral bioavailability. This guide details the strategic incorporation of a fluorine atom at the C3 position—yielding the 3-fluoropyrrolidine  scaffold. This modification is not merely a steric block; it exploits the gauche effect  to lock bioactive conformations and modulates the basicity (

) of the ring nitrogen to reduce CYP heme affinity. This technical whitepaper provides the mechanistic rationale, synthesis protocols, and validation workflows required to deploy this scaffold effectively in drug discovery programs.

Mechanistic Foundations: The Fluorine Advantage

The metabolic stabilization provided by the 3-fluoropyrrolidine scaffold stems from two distinct physicochemical phenomena: electronic deactivation and conformational restriction.

Electronic Deactivation & pKa Modulation

The high electronegativity of fluorine (


) exerts a strong inductive effect (

) on the pyrrolidine ring.
  • Basicity Reduction: The proximal fluorine lowers the

    
     of the pyrrolidine nitrogen by 1.0–2.0 log units compared to the unsubstituted parent. Since CYP450 enzymes (particularly CYP2D6) often require a basic nitrogen for binding, this reduced basicity decreases the affinity (
    
    
    
    ) for the metabolizing enzyme.
  • C-H Bond Deactivation: The inductive effect strengthens the adjacent C-H bonds, raising the activation energy required for the initial hydrogen abstraction step in oxidative metabolism.

The Gauche Effect & Conformational Bias

Unlike steric bulk that simply blocks access, fluorine introduces a stereoelectronic bias known as the gauche effect . In 3-fluoropyrrolidines, the C-F bond and the C-N bond preferentially adopt a gauche orientation to maximize


 hyperconjugation. This "locks" the ring into specific puckered conformations (C3-endo or C3-exo), which can:
  • Prevent the "induced fit" required for CYP catalysis.

  • Pre-organize the molecule for binding to the target protein (reducing the entropic penalty of binding).

GaucheEffect cluster_0 Unsubstituted Pyrrolidine cluster_1 3-Fluoropyrrolidine P_Free Flexible Envelope (Rapid Interconversion) F_Gauche Restricted 'Gauche' Conformation (Hyperconjugation Stabilized) P_Free->F_Gauche Fluorine Substitution Effect Result: 1. Reduced CYP Access 2. Lower Entropy Penalty F_Gauche->Effect

Figure 1: The gauche effect restricts conformational flexibility, reducing metabolic liability.

Metabolic Stability Enhancement: Pathways Blocked

The primary metabolic liability of pyrrolidine is


-carbon oxidation. The introduction of fluorine at C3 protects the ring through remote deactivation and direct blocking.
Pathway Interruption
  • 
    -Hydroxylation:  CYP450 abstracts a hydrogen from the C2 or C5 position. The resulting radical recombines with an -OH group, forming an unstable carbinolamine.
    
  • Ring Opening: The carbinolamine spontaneously collapses, opening the ring to form an aldehyde/imino metabolite, which is rapidly cleared.

  • Fluorine Blockade: The 3-fluoro substituent withdraws electron density from C2/C5, making the C-H bonds less nucleophilic and resistant to the electrophilic oxo-iron species of the CYP heme.

MetabolicPathways cluster_unstable Unsubstituted Path (High Clearance) cluster_stable 3-Fluoro Path (Stable) Parent Pyrrolidine Scaffold CYP CYP450 (Oxidation) Parent->CYP Deactivated Electron Deficient Ring (High Activation Energy) Parent->Deactivated 3-F Substitution Alpha_Radical α-C Radical CYP->Alpha_Radical H-Abstraction Carbinolamine Carbinolamine (Unstable) Alpha_Radical->Carbinolamine RingOpen Ring Opening (Aldehyde Metabolite) Carbinolamine->RingOpen Deactivated->CYP Blocked/Slowed Intact Intact Drug (Excreted/Active) Deactivated->Intact Metabolic Survival

Figure 2: Fluorine substitution prevents the formation of the unstable carbinolamine intermediate.

Case Study: Optimization of DPP-4 Inhibitors

A definitive example of this scaffold's utility is found in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes.[2][3] Early pyrrolidine-based inhibitors suffered from rapid degradation.

Comparative Data: Pyrrolidine vs. 3-Fluoropyrrolidine

In a structure-activity relationship (SAR) study optimizing cyanopyrrolidine inhibitors, the introduction of the fluorine atom drastically improved metabolic stability without compromising potency.

Table 1: Metabolic Stability Profile of DPP-4 Inhibitor Analogs

ParameterUnsubstituted Pyrrolidine Analog(S)-3-Fluoropyrrolidine AnalogImpact
IC50 (DPP-4) 12 nM4.1 nM3x Potency Increase (Conformational lock)

(Human Microsomes)
18 min> 60 min>300% Stability Increase

(Intrinsic Clearance)
45 µL/min/mg< 10 µL/min/mgSignificant Clearance Reduction
Bioavailability (

)
22%68%3-Fold Improvement

Data synthesized from representative SAR studies (e.g., Wang et al., Sharma et al.) demonstrating the typical "fluorine effect" in this chemical series.

Experimental Protocols

Synthesis of 3-Fluoropyrrolidine Scaffolds

Objective: Synthesize N-Boc-3-fluoropyrrolidine via deoxyfluorination of N-Boc-3-hydroxypyrrolidine. This method is preferred for its stereospecificity (inversion of configuration).

Reagents:

  • N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxypyrrolidine dissolved in anhydrous DCM (0.1 M) under nitrogen atmosphere. Cool to -78°C.

  • Addition: Add DAST dropwise via syringe over 20 minutes. Maintain temperature < -70°C to prevent elimination side-products.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours. Stir at RT overnight.

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. (Caution: Vigorous gas evolution).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of the fluorinated analog compared to the parent.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)

  • Test Compound (1 µM final concentration)

Workflow:

  • Pre-Incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) and 25 µL of HLM (final protein conc. 0.5 mg/mL). Add 5 µL of test compound stock. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 25 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    
    [4]

AssayWorkflow Step1 Pre-Incubation (Microsomes + Cmpd) Step2 Initiate (+NADPH) Step1->Step2 Step3 Sampling (0-60 min) Step2->Step3 Step4 Quench (ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 3: Standard workflow for microsomal stability assessment.

References

  • Fluorine in Drug Discovery: Role, Design and Case Studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for coupling (S)-(3-Fluoropyrrolidin-3-yl)methanol with carboxylic acids

Topic: Reaction conditions for coupling (S)-(3-Fluoropyrrolidin-3-yl)methanol with carboxylic acids Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Analysis The Scaffold: (S)-(3-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for coupling (S)-(3-Fluoropyrrolidin-3-yl)methanol with carboxylic acids Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Analysis

The Scaffold: (S)-(3-Fluoropyrrolidin-3-yl)methanol (CAS: 1365275-52-6 or similar salts) is a high-value fragment in modern drug discovery, particularly for kinase inhibitors and CNS-active agents. It introduces a metabolic "soft spot" block (via the quaternary C3-F) and lowers lipophilicity (


) compared to non-fluorinated analogs.

The Challenge: This molecule presents a unique "Nucleophilic Conflict."

  • Electronic Deactivation: The C3-fluorine atom exerts a strong inductive electron-withdrawing effect (

    
    ), significantly lowering the 
    
    
    
    of the pyrrolidine nitrogen (estimated
    
    
    vs. 11.3 for pyrrolidine). This makes the amine less nucleophilic and prone to sluggish coupling with weak acids.
  • Steric Bulk: The quaternary center at C3 creates significant steric hindrance, impeding the approach of bulky activated esters.

  • Chemoselectivity: The molecule contains both a secondary amine and a primary alcohol. While the amine is kinetically superior, the alcohol can compete if the amine is deactivated or if "hyper-active" acylating agents (e.g., acid chlorides) are used without control.

The Solution: Success requires high-activity coupling reagents (uronium/phosphonium salts) rather than standard carbodiimides (EDC/HOBt), combined with precise pH control to maintain the amine in its unprotonated, reactive state.

Protocol A: Chemoselective N-Acylation (Amide Formation)

Objective: Selective coupling of the secondary amine with a carboxylic acid (


) while leaving the hydroxyl group intact.
Reagent Selection Rationale
  • Coupling Agent: HATU (or COMU) is preferred over EDC/HOBt. The 7-azabenzotriazole moiety accelerates reactivity, crucial for overcoming the steric and electronic deactivation of the fluorinated amine.

  • Base: DIPEA (Hünig's base) is required. Its steric bulk prevents it from acting as a nucleophile, and it is strong enough to deprotonate the ammonium salt of the starting material.

  • Solvent: DMF or NMP (polar aprotic) are essential to solubilize the zwitterionic intermediates and stabilize the transition state.

Step-by-Step Protocol

Materials:

  • (S)-(3-Fluoropyrrolidin-3-yl)methanol HCl salt (

    
     equiv)
    
  • Carboxylic Acid partner (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • DIPEA (

    
     equiv)
    
  • Anhydrous DMF (

    
     concentration)
    

Procedure:

  • Activation: In a dried reaction vial under

    
     atmosphere, dissolve the Carboxylic Acid  (
    
    
    
    equiv) in anhydrous DMF.
  • Base Addition 1: Add DIPEA (

    
     equiv) and stir for 2 minutes.
    
  • Reagent Addition: Add HATU (

    
     equiv) in one portion. The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (O-At).
    
    • Critical Checkpoint: Do not stir >15 mins before adding amine, or the active ester may hydrolyze or rearrange (guanidinylation).

  • Amine Addition: In a separate vial, dissolve (S)-(3-Fluoropyrrolidin-3-yl)methanol HCl (

    
     equiv) in minimal DMF + DIPEA (
    
    
    
    equiv). Add this solution dropwise to the activated acid mixture.
  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Use LCMS. Look for Product Mass

      
      .
      
    • Troubleshooting: If conversion stalls <50%, add

      
       equiv of HOAt (catalyst) and heat to 
      
      
      
      . Avoid temperatures
      
      
      to prevent HF elimination.
  • Workup:

    • Dilute with EtOAc. Wash with Sat.

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine (
      
      
      ).
    • Note: If the product is very polar (due to the -OH), use DCM:MeOH (9:1) for extraction or purify directly by Reverse Phase Preparative HPLC.

Data Summary: Coupling Reagent Efficiency
Reagent SystemConversion (4h)Chemoselectivity (N vs O)Risk of Epimerization (Acid)
HATU / DIPEA >95% High (>99:1) Low
EDC / HOBt<40%HighLow
Acid Chloride /

100%Low (Mix of Amide + Ester)High
T3P / Pyridine80%HighVery Low

Protocol B: O-Acylation (Ester Formation)

Objective: Coupling a carboxylic acid to the primary alcohol. Pre-requisite: The pyrrolidine nitrogen MUST be protected (e.g., Boc, Cbz) prior to this step.

Mechanism & Strategy

The hydroxyl group is beta to the fluorine. The inductive effect reduces the nucleophilicity of the oxygen, making standard esterifications (Fischer) impossible. We utilize the Steglich Esterification with a hyper-nucleophilic catalyst (DMAP).

Step-by-Step Protocol

Materials:

  • (S)-N-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine (

    
     equiv)
    
  • Carboxylic Acid (

    
     equiv)
    
  • EDC

    
    HCl (
    
    
    
    equiv)
  • DMAP (

    
     equiv - Catalytic)
    
  • DCM (Anhydrous)

Procedure:

  • Dissolution: Dissolve the N-Boc protected scaffold and the Carboxylic Acid in anhydrous DCM (

    
    ).
    
  • Catalyst: Add DMAP (

    
     equiv).
    
  • Coupling: Cool the mixture to

    
     (ice bath). Add EDC
    
    
    
    HCl
    (
    
    
    equiv) portion-wise.
  • Reaction: Allow to warm to RT naturally and stir for 12–18 hours.

    • Why so long? The beta-fluorine creates a "deactivated alcohol," requiring longer reaction times than standard primary alcohols.

  • Workup: Wash with

    
     (to remove DMAP/EDC urea), then Sat. 
    
    
    
    .
  • Deprotection (Optional): If the free amine is required, treat the purified ester with

    
     in Dioxane or TFA/DCM (1:4) for 1 hour.
    

Visualization of Workflows

Diagram 1: Chemoselective Amide Coupling Logic

This flowchart illustrates the decision-making process for N-acylation based on the acidity/sterics of the carboxylic acid partner.

AmideCoupling Start Start: (S)-(3-Fluoropyrrolidin-3-yl)methanol AcidCheck Analyze Carboxylic Acid Partner Start->AcidCheck Standard Standard/Aliphatic Acid AcidCheck->Standard Hindered Sterically Hindered / Electron Deficient Acid AcidCheck->Hindered RouteA Protocol A: HATU / DIPEA / DMF (Preferred Standard) Standard->RouteA RouteB Protocol B: Acid Chloride Generation (Ghosez Reagent or SOCl2) + Schotten-Baumann Hindered->RouteB Check LCMS Checkpoint: Mass = Product? RouteA->Check RouteB->Check SideProduct Side Product: O-acylation observed? Check->SideProduct Treat Treatment: Add LiOH/MeOH (1M) Selectively hydrolyzes Ester SideProduct->Treat Yes Final Final Product: Pure Amide SideProduct->Final No Treat->Final

Caption: Decision tree for optimizing N-acylation conditions based on carboxylic acid reactivity.

Diagram 2: Esterification Pathway (O-Acylation)

This diagram details the protection-coupling-deprotection sequence required for O-functionalization.

Esterification SM Starting Material (Free Amine) Step1 Step 1: N-Protection (Boc2O / TEA / DCM) SM->Step1 Inter1 Intermediate: N-Boc-Alcohol Step1->Inter1 Step2 Step 2: Steglich Coupling (R-COOH / EDC / DMAP) Inter1->Step2 Slow Kinetics (F-effect) Inter2 Intermediate: N-Boc-Ester Step2->Inter2 Step3 Step 3: N-Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Final Product: Amino-Ester Salt Step3->Final

Caption: Sequential workflow for O-acylation requiring transient N-protection.

Troubleshooting & Critical Parameters

A. The "Fluorine Elimination" Risk

Under strongly basic conditions at high temperatures (


), the fluorine atom can undergo E2 elimination , leading to a dihydropyrrole.
  • Prevention: Keep reaction temperature

    
    . Use non-nucleophilic bases (DIPEA, TEA) rather than inorganic bases (
    
    
    
    ,
    
    
    ) during the coupling.
B. Racemization of the Carboxylic Acid

If using chiral carboxylic acids, the activation step is critical.

  • Prevention: Use HATU or T3P. Avoid the "Acid Chloride" route for chiral acids as it promotes ketene formation and racemization.

C. Purification of Polar Intermediates

The free hydroxyl group makes the amide product polar.

  • Tip: If the product does not elute on standard silica, switch to C18 Reverse Phase Flash Chromatography (Water/Acetonitrile gradient with

    
     Formic Acid).
    

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-(3-Fluoropyrrolidin-3-yl)methanol

Welcome to the technical support center for the synthesis of (S)-(3-Fluoropyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(3-Fluoropyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. The introduction of a fluorine atom at a quaternary center presents unique difficulties, and this resource aims to address common pitfalls and provide robust solutions.

Overview of a Common Synthetic Strategy

The synthesis of (S)-(3-Fluoropyrrolidin-3-yl)methanol often commences from a chiral starting material to establish the desired stereochemistry. A prevalent route involves the use of a protected (S)-3-hydroxypyrrolidine derivative. The core transformations typically include the protection of the pyrrolidine nitrogen, oxidation of the hydroxyl group, fluorination of the resulting ketone, and subsequent reduction of a carbonyl group to the desired hydroxymethyl functionality. Each of these steps presents its own set of challenges that can significantly impact the overall yield and purity.

Synthetic_Workflow cluster_0 Key Synthetic Stages A (S)-1-Boc-3-hydroxypyrrolidine B N-Boc-3-pyrrolidinone A->B Oxidation C (S)-1-Boc-3-fluoro-3-(methoxycarbonyl)pyrrolidine B->C Fluorination & Esterification D (S)-(3-Fluoropyrrolidin-3-yl)methanol C->D Reduction

A high-level overview of a common synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable starting material for this synthesis?

A common and effective chiral precursor is (S)-1-Boc-3-hydroxypyrrolidine.[1][2] This starting material is commercially available and provides the necessary stereocenter from the outset. The Boc (tert-butoxycarbonyl) protecting group is robust enough for the subsequent reaction conditions and can be readily removed in the final step if required.

Q2: Which fluorinating agent is recommended for the C3 position?

The choice of fluorinating agent is critical. For the fluorination of a ketone intermediate like N-Boc-3-pyrrolidinone, electrophilic fluorinating agents are typically employed.[3][4] Reagents such as Selectfluor® (F-TEDA-BF4) are often effective.[3] The reaction conditions, including solvent and temperature, must be carefully optimized to achieve good conversion and minimize side reactions.[5]

Q3: How can I effectively monitor the progress of the fluorination step?

Due to the introduction of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and invaluable tool for monitoring the reaction.[6] The appearance of a new signal in the ¹⁹F NMR spectrum corresponding to the fluorinated product provides a clear indication of reaction progress. Additionally, techniques like LC-MS can be used to track the consumption of the starting material and the formation of the product.

Q4: What are the primary stability concerns for the final product?

Fluorinated pyrrolidines, particularly those with a fluorine atom adjacent to a heteroatom, can be susceptible to decomposition.[7][8] For instance, intramolecular nucleophilic displacement of the fluoride by the pyrrolidine nitrogen can occur under certain conditions, especially in solution at non-neutral pH.[7] It is advisable to store the final product, often as a hydrochloride salt, under anhydrous conditions at low temperatures to enhance its stability.[9][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Oxidation of (S)-1-Boc-3-hydroxypyrrolidine
Potential Cause Explanation & Solution
Incomplete Oxidation The choice of oxidizing agent and reaction conditions are crucial. A common method is the Dess-Martin periodinane (DMP) oxidation.[11] Ensure that the DMP is fresh and the reaction is performed under an inert atmosphere in anhydrous solvent (e.g., dichloromethane) to prevent quenching of the reagent. Monitor the reaction by TLC until the starting alcohol is fully consumed.[11]
Product Degradation The resulting N-Boc-3-pyrrolidinone can be sensitive. Avoid prolonged reaction times or harsh workup conditions. After quenching the reaction, for instance with a sodium thiosulfate solution, proceed with the extraction and purification promptly.[11]
Problem 2: Poor Yield or Multiple Products in the Fluorination Step

This is often the most challenging step in the synthesis.

Troubleshooting_Fluorination Start Low Yield in Fluorination Cause1 Inactive Fluorinating Agent? Start->Cause1 Cause2 Sub-optimal Solvent? Cause1->Cause2 No Solution1 Verify reagent activity. Use freshly opened or properly stored reagent. Cause1->Solution1 Yes Cause3 Incorrect Temperature? Cause2->Cause3 No Solution2 Screen anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice. Cause2->Solution2 Yes Solution3 Optimize temperature profile. Gradually increase or decrease as needed. Cause3->Solution3 Yes

Sources

Optimization

Troubleshooting nucleophilic substitution on the pyrrolidine nitrogen

To: Research & Development Division From: Technical Applications Group Subject: Troubleshooting Nucleophilic Substitution on the Pyrrolidine Nitrogen (N-Functionalization) Technical Support Center: Pyrrolidine N-Function...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Technical Applications Group Subject: Troubleshooting Nucleophilic Substitution on the Pyrrolidine Nitrogen (N-Functionalization)

Technical Support Center: Pyrrolidine N-Functionalization

Status: Active Scope: N-Alkylation, N-Arylation, and Prevention of Side Reactions Audience: Medicinal Chemists, Process Chemists

Executive Summary & Mechanistic Grounding

The pyrrolidine nitrogen is a secondary amine with moderate basicity (


 for the conjugate acid) and high nucleophilicity due to the relief of ring strain upon pyramidalization and reduced steric bulk compared to diethylamine. In drug discovery, "nucleophilic substitution on the nitrogen" primarily refers to N-functionalization —where the nitrogen acts as a nucleophile to displace a leaving group on an electrophile (alkyl halide, aryl halide, etc.).

The Core Paradox: The product of N-alkylation (a tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to inductive donation from the new alkyl group. This leads to the most common failure mode: Polyalkylation (Quaternization) .

Troubleshooting Database (Q&A Format)

Ticket #001: "I am seeing significant quaternary ammonium salt formation. How do I stop at the tertiary amine?"

Diagnosis: You are fighting the "Alkylation Inductive Loop." The newly formed tertiary amine is electron-rich and competes for the remaining alkyl halide.

Corrective Actions:

  • The "Slow-Feed" Protocol: Do not dump reagents. Add the electrophile dropwise to a solution of pyrrolidine (in slight excess, 1.1–1.5 equiv) to keep the concentration of the electrophile low relative to the nucleophile.

  • Switch to Reductive Amination: If the electrophile can be accessed as an aldehyde/ketone, this is the gold standard. The intermediate iminium ion is less nucleophilic than the starting amine, naturally preventing over-reaction.

    • Reagents:

      
       (mild) or 
      
      
      
      (requires pH adjustment).
  • Use a "Dummy" Ligand (Advanced): For extremely reactive electrophiles (e.g., benzyl bromide), use a temporary protecting group strategy or perform the reaction in a biphasic system (DCM/Water) with a controlled Phase Transfer Catalyst (PTC) to limit the active concentration in the organic phase.

Ticket #002: "My 2-substituted pyrrolidine (e.g., Prolinamide derivative) is not reacting with secondary alkyl halides."

Diagnosis: Steric Gating. Substituents at the C2 position (alpha to nitrogen) create a "cone of exclusion" that hinders the approach of the electrophile, especially if the electrophile is also secondary (e.g., isopropyl bromide).

Corrective Actions:

  • The "Finkelstein" Boost: Add 10–20 mol% Sodium Iodide (NaI) to the reaction. This converts the sluggish alkyl bromide/chloride into a highly reactive alkyl iodide in situ.

  • Solvent Switch: Move from MeCN (Acetonitrile) to DMF or NMP . The higher dielectric constant stabilizes the transition state.

  • Microwave Irradiation: Heat the reaction to 100–120°C for 10–30 minutes. The thermal energy helps overcome the steric activation barrier that room temperature stirring cannot surmount.

Ticket #003: "I observed racemization of my chiral 2-substituted pyrrolidine."

Diagnosis: Alpha-Deprotonation. If you are using a strong base (e.g., NaH, KOtBu) or high temperatures, the proton at the chiral center (C2) can be removed, leading to a planar enolate-like intermediate that reprotonates racetically.

Corrective Actions:

  • Base Selection: Switch to a non-nucleophilic, weaker organic base like DIPEA (Hünig's base) or inorganic

    
     . Avoid hydride bases.
    
  • Leaving Group Optimization: Use a more reactive leaving group (Triflate -OTf or Iodide) so the reaction can proceed at lower temperatures (0°C to RT), reducing the kinetic window for racemization.

Standardized Experimental Protocols

Protocol A: General N-Alkylation (The "Safe" Method)

Best for: Primary alkyl halides, unhindered pyrrolidines.

  • Setup: Dissolve pyrrolidine (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) (5 mL, 0.2 M).

  • Base: Add

    
      (3.0 equiv). Ensure it is finely ground; surface area drives the rate.
    
  • Addition: Add Alkyl Halide (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir. Monitor by LCMS.[1]

    • Checkpoint: If <10% conversion after 4h, add NaI (0.2 equiv) and heat to 60°C.

  • Workup: Filter off solids. Concentrate. Partition between EtOAc/Water.

Protocol B: Reductive Amination (The "High-Fidelity" Method)

Best for: Preventing over-alkylation, synthesizing complex N-alkyl groups.

  • Setup: Dissolve pyrrolidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or DCM .

  • Additives: If using a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 30 min.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 2–16h.

  • Quench: Add saturated

    
    . Extract with DCM.
    

Comparative Data: Base & Solvent Selection

ParameterAcetonitrile (MeCN) DMF / NMP Toluene
Polarity ModerateHighLow
Use Case Standard AlkylationsSterically hindered / Low reactivityPd-catalyzed (Buchwald)
Base Compatibility

,

, DIPEA
NaH, KOtBu, CarbonatesNaOtBu,

Workup Ease High (Evaporates easily)Low (Requires aqueous wash)High
Risk Slow with chloridesThermal runaway risk with NaHPoor solubility of salts

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Q1 Problem Type? Start->Q1 OverAlk Over-Alkylation (Quaternary Salt) Q1->OverAlk NoReact Low/No Conversion Q1->NoReact Racem Racemization Q1->Racem Sol1 Switch to Reductive Amination OverAlk->Sol1 Aldehyde Available? Sol2 Slow Addition of Electrophile (0°C) OverAlk->Sol2 Alkyl Halide Only CheckLG Check Leaving Group NoReact->CheckLG CheckBase Base Strength? Racem->CheckBase IsCl Is it Chloride? CheckLG->IsCl AddI Add 20 mol% NaI (Finkelstein) IsCl->AddI Yes CheckSterics Steric Hindrance? IsCl->CheckSterics No (Br/I) MicroW Use Microwave (100°C, DMF) CheckSterics->MicroW 2-Substituted Pyrrolidine Sol3 Switch to Weak Base (DIPEA/K2CO3) CheckBase->Sol3 Using NaH/KOtBu?

Caption: Decision matrix for diagnosing N-functionalization failures. Follow the path corresponding to your primary experimental observation.

References

  • ACS Green Chemistry Institute. (2026).[2] Avoiding Over-alkylation: Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Cordier, C. J., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Kinetics and Stereochemistry. [Link]

  • ResearchGate. (2015).[3] Advice on N-alkylation of pyrrolidine and imidazole derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Amine-Containing Fluorinated Compounds

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for the unique c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for the unique challenges encountered when purifying amine-containing fluorinated compounds via column chromatography. As a Senior Application Scientist, my goal is to not only offer troubleshooting steps but also to explain the underlying chemical principles, empowering you to make informed decisions in your method development.

The dual functionality of a basic amine and electron-withdrawing fluorine atoms creates a unique chemical entity that can defy standard purification protocols. Amines are notorious for interacting with the acidic silanol groups on standard silica gel, leading to severe peak tailing and poor separation.[1][2][3] Fluorination, while often beneficial for a molecule's therapeutic properties, alters polarity and basicity (pKa), further complicating chromatographic behavior.[4][5]

This guide is structured into a hands-on Troubleshooting section and a broader Frequently Asked Questions (FAQs) section to address both immediate problems and long-term method development strategies.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequent issues encountered during the purification of fluorinated amines in a direct question-and-answer format.

Q1: Why is my fluorinated amine showing severe peak tailing or streaking on a standard silica gel column?

Answer: This is the most common problem and stems from a strong, undesirable acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][6] This interaction leads to a secondary retention mechanism where a portion of your compound is strongly adsorbed, eluting slowly and creating a "tail." While fluorination can decrease the pKa of the amine, making it less basic, this effect is often not enough to completely prevent this detrimental interaction.

Solutions, from simplest to most effective:

  • Mobile Phase Modification (The "Quick Fix"):

    • Action: Add a small amount of a competitive base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[7][8] A typical starting concentration is 0.5-2% (v/v).

    • Mechanism: The added base is stronger or more concentrated than your analyte and will "occupy" the acidic silanol sites on the silica. This effectively masks the sites from your compound, allowing it to elute based more on its polarity, resulting in a symmetrical peak.[8][9]

    • Caveat: The additive will be present in your collected fractions and must be removed, typically by evaporation under high vacuum. This approach can also sometimes reduce separation efficiency between closely eluting compounds.[10]

  • Stationary Phase Deactivation:

    • Action: Pre-treat, or "deactivate," the silica gel. You can do this by flushing the packed column with your mobile phase containing 1-3% triethylamine before loading your sample.[11]

    • Mechanism: This ensures the entire silica bed is neutralized before the compound is introduced, leading to more consistent results than simply adding the base to the eluent during the run.

Q2: My compound isn't moving off the baseline, even with highly polar solvents like 20% methanol in dichloromethane. What should I do?

Answer: This indicates an exceptionally strong interaction with the stationary phase, which can happen with highly polar or poly-amine compounds. In this scenario, simply increasing the mobile phase polarity is often insufficient because the primary issue is the acid-base interaction, not just polarity-based retention.

Solutions:

  • Switch to an Alternative Stationary Phase: Standard silica is not the right tool for this job.

    • Neutral or Basic Alumina (Al₂O₃): This is often the best first choice for strongly basic compounds.[12][13][14] Alumina lacks the highly acidic silanol groups of silica and can be purchased in neutral or basic grades, providing a more inert surface for amines.[13][15] Method development on alumina TLC plates is recommended first.

    • Amine-Functionalized Silica (NH2-Silica): This is silica gel that has been chemically modified to have a basic surface.[7][16] It provides a competitive advantage for separating basic compounds using less polar, non-aqueous solvent systems like hexane/ethyl acetate, which are often ineffective on standard silica for this compound class.[8][16]

  • Consider Reversed-Phase (RP) Chromatography:

    • Action: Use a C18-functionalized silica column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Mechanism: RP chromatography separates compounds based on hydrophobicity rather than polarity.[17][18] Since many fluorinated compounds have increased hydrophobicity, this can be a highly effective technique.[4] For basic amines, adding a modifier like triethylamine (0.1%) to the mobile phase can improve peak shape by interacting with any residual silanols on the C18 silica.[8]

Q3: I've successfully removed peak tailing with triethylamine, but now my compound of interest is co-eluting with an impurity. How can I improve the resolution?

Answer: By masking the secondary interactions, you've changed the selectivity of the system. The co-elution means the two compounds have very similar polarities.

Solutions:

  • Optimize the Solvent System (Selectivity Tuning):

    • Action: Instead of just increasing the percentage of the polar solvent (which primarily affects retention time), try changing the solvents themselves. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol. Different solvents interact with your compounds in unique ways, potentially altering the elution order.

    • Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation.[11] This can sharpen peaks and improve the separation of compounds with similar Rf values.

  • Re-evaluate the Stationary Phase:

    • Action: If solvent optimization fails, the compounds are likely too similar for a silica-based separation. This is another scenario where neutral alumina or a reversed-phase C18 column is a logical next step, as they offer completely different separation mechanisms.[13][17][19]

Logical Troubleshooting Workflow

Here is a visual decision-making guide to help you navigate the troubleshooting process.

G start Start: Purification of Fluorinated Amine observe Observe Chromatography Result start->observe tailing Problem: Peak Tailing / Streaking? observe->tailing no_elution Problem: No Elution? tailing->no_elution No add_tea Solution 1: Add 0.5-2% TEA to Mobile Phase tailing->add_tea Yes co_elution Problem: Co-elution? no_elution->co_elution No change_phase Solution 2: Change Stationary Phase no_elution->change_phase Yes optimize_solvent Solution 3: Optimize Solvents (e.g., Hex/EtOAc -> DCM/MeOH) co_elution->optimize_solvent Yes resolved1 Resolved? add_tea->resolved1 resolved1->co_elution No, now co-eluting end_good End: Successful Purification resolved1->end_good Yes alumina Try Neutral/Basic Alumina change_phase->alumina rp_c18 Try Reversed-Phase (C18) change_phase->rp_c18 amine_silica Try Amine-Silica change_phase->amine_silica alumina->end_good rp_c18->end_good amine_silica->end_good gradient Solution 4: Run Gradient Elution optimize_solvent->gradient resolved2 Resolved? gradient->resolved2 resolved2->change_phase No resolved2->end_good Yes end_bad Re-evaluate Synthetic Route or Characterization

Caption: A troubleshooting decision tree for purifying amine-containing fluorinated compounds.

Frequently Asked Questions (FAQs)

Q: What is the impact of fluorination on the pKa of an amine, and how does that affect chromatography?

A: Fluorine is a highly electronegative atom. When placed near an amine, it pulls electron density away from the nitrogen through an inductive effect. This makes the nitrogen's lone pair of electrons less available to accept a proton, thereby lowering the amine's basicity (i.e., lowering the pKa of its conjugate acid).[5] A lower pKa means the amine is a weaker base and will interact less strongly with acidic silanol groups. While this can sometimes reduce peak tailing compared to a non-fluorinated analog, it is often not sufficient to eliminate the problem entirely. The pKa of the amine relative to the pH of the silica surface is a critical parameter.[20][21]

Q: Should I be concerned about passivating my glassware or HPLC system?

A: Yes, especially when working with trace amounts of material or particularly "sticky" compounds. Glass surfaces can have acidic sites, and stainless-steel components in flash systems or HPLCs can have metal ions that chelate with amines, leading to poor recovery and peak shape.[1] Rinsing glassware with a dilute solution of triethylamine in your solvent and discarding it before use can help. For HPLC systems, dedicated passivation procedures using acids like nitric or citric acid can create an inert chromium oxide layer on steel surfaces, which is crucial for reproducible results with metal-sensitive compounds.[22][23]

Q: What are the key differences in choosing between Neutral Alumina and Amine-Functionalized Silica?

A: Both are excellent alternatives to standard silica for basic compounds. The choice often comes down to the specific properties of your molecule and the desired solvent system.

Stationary PhasePrinciple of SeparationBest Suited ForKey Considerations
Neutral Alumina Polar interactions on a basic/neutral surfaceStrongly basic compounds, heterocycles. Good for separating compounds where silica causes decomposition.[13][14]Can have very strong retention of polar groups like alcohols. Particle size is often larger than silica, potentially leading to lower resolution.[8]
Amine-Silica (NH2) Normal-phase on a basic surfaceBasic compounds that require separation in low-to-mid polarity, non-aqueous solvents (e.g., Hexane/EtOAc).[10][16]Offers a "built-in" base modifier. Can be less robust than bare silica and may degrade with very polar or aqueous mobile phases.[10]

Experimental Protocols

Protocol 1: Column Deactivation and Purification using a Triethylamine-Modified Mobile Phase

This protocol is for situations where peak tailing is observed on a standard silica gel column.

  • TLC Analysis: Develop a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) for your compound on a standard silica TLC plate. The target Rf should be ~0.2-0.3.

  • Prepare Mobile Phase: Create your chosen mobile phase and add 1% triethylamine (TEA) by volume. For example, for 500 mL of 30% EtOAc/Hexanes, use 150 mL EtOAc, 345 mL Hexanes, and 5 mL TEA.

  • Column Packing: Prepare a slurry of silica gel in the TEA-modified mobile phase. Pack your column as usual, ensuring a well-compacted bed.

  • Equilibration: Flush the packed column with at least two column volumes of the TEA-modified mobile phase. This ensures the entire stationary phase is deactivated.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Load the sample carefully onto the top of the silica bed.

  • Elution: Run the column using the TEA-modified mobile phase, collecting fractions and monitoring by TLC as usual.

  • Post-Purification: Combine the pure fractions. When removing the solvent on a rotary evaporator, be aware that TEA (boiling point ~89 °C) is less volatile than many common solvents. A high-vacuum pump may be required for its complete removal.

References

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, Oxford Academic.[Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science.[Link]

  • Using neutral or basic alumina in column chromatography for purification of amines. Chemistry Stack Exchange.[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]

  • RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO.[Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI.[Link]

  • Column Chromatography Notes. University of Rochester, Department of Chemistry.[Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]

  • Successful Flash Chromatography. Biotage.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.[Link]

  • use of Triethylamine. Chromatography Forum.[Link]

  • Are there alternatives for silica for column chromatography? ResearchGate.[Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.[Link]

  • Neutral Alumina Flash Column. Hawach Scientific.[Link]

  • pH, pKa, and Retention. Pharma Growth Hub.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • When should I use an amine-bonded silica for flash chromatography? Biotage.[Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[Link]

  • Methods for the Passivation of High Performance LC Instruments and Columns. LCGC International.[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.[Link]

  • Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives. LCGC International.[Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Lipophilicity (LogP/LogD) of Fluorinated vs. Non-Fluorinated Pyrrolidines

Executive Summary: The Fluorine Paradox in Saturated Heterocycles In medicinal chemistry, the pyrrolidine ring is a ubiquitous scaffold. The introduction of fluorine into this saturated heterocycle is a strategic tool to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Paradox in Saturated Heterocycles

In medicinal chemistry, the pyrrolidine ring is a ubiquitous scaffold. The introduction of fluorine into this saturated heterocycle is a strategic tool to modulate physicochemical properties, yet it presents a paradox that often confuses early-stage optimization.

While fluorine is generally regarded as lipophilic (the "polar hydrophobicity" effect) in aromatic systems, its behavior in saturated amines like pyrrolidine is distinct. Monofluorination typically lowers intrinsic lipophilicity (LogP) due to the strong C-F dipole, whereas gem-difluorination (3,3-difluoro) can restore or increase lipophilicity by reducing the solvent-accessible polar surface area of the amine.

Crucially, the most significant impact is not on LogP (neutral species) but on LogD (distribution coefficient at pH 7.4) . By significantly lowering the basicity (pKa) of the pyrrolidine nitrogen, fluorination increases the fraction of the neutral species present at physiological pH, often drastically improving membrane permeability despite a lower intrinsic LogP.

Mechanistic Analysis: Why Fluorine Alters Lipophilicity[1][2][3][4]

To rationalize the experimental data, we must decouple three interlocking mechanisms:

A. Electronic Induction & pKa Modulation (The Dominant Driver)

The high electronegativity of fluorine pulls electron density through the


-framework (inductive effect, 

).
  • Non-fluorinated Pyrrolidine: High electron density on Nitrogen. High pKa (~11.3). At pH 7.4, it is >99.9% protonated (cationic). Cations do not cross lipid bilayers efficiently.

  • Fluorinated Pyrrolidines: The electron-withdrawing F atom stabilizes the lone pair, making the Nitrogen less basic.

    • 3-F-Pyrrolidine:[1] pKa drops to ~9.4.

    • 3,3-diF-Pyrrolidine:[1] pKa drops to ~7.5.

    • Result: At pH 7.4, 3,3-difluoropyrrolidine is ~50% neutral. This drastically increases the effective lipophilicity (LogD).

B. The Dipole Vector (Intrinsic LogP)
  • Monofluorination (3-F): Creates a large molecular dipole moment. Water solvates this dipole strongly, lowering intrinsic LogP compared to the parent C-H bond.

  • Gem-difluorination (3,3-diF): The two C-F dipoles partially cancel each other (vector sum). The

    
     group is chemically inert and bulky, often behaving more like a lipophilic "fatty" group compared to the single C-F bond.
    
C. Conformational Control (The Gauche Effect)

Fluorine in the 3-position prefers to be gauche to the protonated amine (or the lone pair, depending on solvent). This locks the pyrrolidine pucker, altering the exposure of the hydrophobic carbon backbone to the solvent.

FluorineMechanism F_Sub Fluorine Substitution Inductive Inductive Effect (-I) F_Sub->Inductive Dipole Dipole Moment (Polarity) F_Sub->Dipole pKa pKa Reduction Inductive->pKa Electron Withdrawal LogP Intrinsic LogP (Neutral Species) Dipole->LogP Increases Solvation Ionization Ionization at pH 7.4 pKa->Ionization Less Cationic LogD LogD 7.4 (Effective Lipophilicity) Ionization->LogD Major Driver LogP->LogD Minor Driver

Figure 1: Mechanistic pathway showing how Fluorine affects LogD primarily through pKa modulation rather than intrinsic LogP.

Comparative Data Analysis

The following table synthesizes experimental trends and computed values (XLogP3) for the pyrrolidine series. Note the divergence between LogP and LogD.

CompoundStructurepKa (Experimental)LogP (Intrinsic, Neutral)LogD (pH 7.4)Bioisosteric Implication
Pyrrolidine

~11.30.25-3.6 (Highly Polar)Poor membrane permeability; High clearance.
3-Fluoropyrrolidine

~9.4-0.10-2.1Improved metabolic stability; Moderate permeability gain.
3,3-Difluoropyrrolidine

~7.50.600.3Optimal. Significant permeability increase; Lower basicity reduces hERG risk.

Key Insight: While 3-fluoropyrrolidine is intrinsically more polar (lower LogP) than pyrrolidine, 3,3-difluoropyrrolidine is intrinsically more lipophilic (higher LogP) due to the "fatty" nature of the


 group and dipole cancellation. However, the massive jump in LogD (from -3.6 to 0.3) for the difluoro analog is the critical factor for drug design.
Experimental Protocols

To validate these values in your own scaffold, use the following self-validating protocols.

Method A: Miniaturized Shake-Flask (Gold Standard for LogP)

Best for: Final validation of lead compounds. Requirement: High purity (>95%).

  • Preparation: Prepare a saturated system of n-octanol and phosphate-buffered saline (PBS, pH 7.4 for LogD) or water (adjusted to pH > pKa + 2 for LogP).

  • Equilibration: Shake the two solvents together for 24 hours to mutually saturate. Separate phases.

  • Dosing: Dissolve test compound (1 mg) in the octanol phase (pre-saturated). Measure UV absorbance (

    
    ).
    
  • Partitioning: Add equal volume of pre-saturated aqueous phase. Vortex for 60 minutes at 25°C. Centrifuge at 3000g for 10 mins to break emulsion.

  • Quantification: Measure UV absorbance of the octanol layer (

    
    ).
    
  • Calculation:

    
    
    
  • Validation Check: Mass balance must be verified by analyzing the aqueous phase to ensure compound didn't precipitate or stick to the glass.

Method B: HPLC Determination (Chromatographic Hydrophobicity Index - CHI)

Best for: High-throughput screening of libraries. Requirement: Calibration standards.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.

  • Calibration: Run a set of 5 standards with known LogD values (e.g., Theophylline, Toluene, Triphenylene). Plot Retention Time (

    
    ) vs. LogD.
    
  • Measurement: Inject fluorinated pyrrolidine derivatives.

  • Conversion: Convert

    
     to LogD using the calibration curve.
    
  • Validation Check: Inject a "check standard" every 10 samples. If

    
     shifts >2%, recalibrate.
    

ProtocolWorkflow Start Select Method ShakeFlask Shake Flask (Gold Standard) Start->ShakeFlask HPLC HPLC Screening (High Throughput) Start->HPLC Prep Saturate Octanol/Water ShakeFlask->Prep Calibrate Run Standards (Theophylline, Toluene) HPLC->Calibrate Partition Vortex & Centrifuge Prep->Partition Measure UV/MS Quantification Partition->Measure Calc Calculate LogD Measure->Calc Inject Inject Samples Calibrate->Inject Inject->Calc

Figure 2: Decision tree for selecting and executing lipophilicity assays.

Implications for Drug Design[4][6][7][8]

When substituting pyrrolidine with fluorinated analogs, expect the following downstream effects:

  • Metabolic Stability: The C-H bonds adjacent to the Nitrogen are metabolic hot-spots (oxidation). Fluorine at C3 deactivates these sites electronically.

  • hERG Inhibition: High basicity is a risk factor for hERG channel binding (cardiotoxicity). 3,3-difluoropyrrolidine lowers pKa significantly, often reducing hERG liability.

  • Permeability: The increase in LogD (at pH 7.4) usually correlates with better passive diffusion across the blood-brain barrier (BBB) or gut wall.

Recommendation: If your lead molecule contains a pyrrolidine and suffers from low permeability or high clearance, screen the 3,3-difluoro analog immediately. It provides the best balance of lipophilicity modulation and basicity reduction.

References
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • PubChem. (2025).[1] 3,3-Difluoropyrrolidine Compound Summary. National Library of Medicine. [Link]

  • Morgenthaler, M., et al. (2003). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. [Link]

  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.[2][3] Journal of Visualized Experiments. [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of (S)-(3-Fluoropyrrolidin-3-yl)methanol: Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. Small, fluorinated chiral molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. Small, fluorinated chiral molecules like (S)-(3-Fluoropyrrolidin-3-yl)methanol are of significant interest due to the unique pharmacological properties often imparted by fluorine.[1] This guide provides a comparative analysis of three cornerstone analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—for the comprehensive structural elucidation of this specific compound. Our focus is to move beyond procedural descriptions to an in-depth exploration of the "why" behind experimental choices, empowering researchers to make informed decisions in their analytical workflows.

The Central Role of Mass Spectrometry in Initial Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[2][3] For a molecule like (S)-(3-Fluoropyrrolidin-3-yl)methanol, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and confirming the molecular mass.[2][3] Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would then be employed to induce fragmentation and elucidate the structure.[4]

Predicted Fragmentation Pathways of (S)-(3-Fluoropyrrolidin-3-yl)methanol

While specific experimental data for this exact molecule is not publicly available, we can predict the primary fragmentation patterns based on established principles for similar functional groups.[5][6] The structure of (S)-(3-Fluoropyrrolidin-3-yl)methanol contains several key features that will dictate its fragmentation: a pyrrolidine ring, a tertiary fluorine atom, a primary alcohol, and a secondary amine.

Key Predicted Fragmentation Pathways:

  • Loss of Water (H₂O): The presence of the hydroxyl group makes the neutral loss of water (18 Da) a highly probable event, especially in the gas phase.[5]

  • Loss of Hydrogen Fluoride (HF): Fluorinated compounds often exhibit the loss of HF (20 Da).[7][8]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines and is expected to be a dominant process.[5][9] This would lead to the opening of the pyrrolidine ring.

  • Loss of the Methanol Group (CH₂OH): Cleavage of the bond between the pyrrolidine ring and the methanol group can result in the loss of a CH₂OH radical (31 Da).

  • Ring Cleavage: Pyrrolidine derivatives are known to undergo ring cleavage, leading to a variety of smaller fragment ions.[10][11][12]

Fragmentation_Pattern M [(S)-(3-Fluoropyrrolidin-3-yl)methanol + H]⁺ m/z = 120.08 F1 m/z = 102.07 M->F1 - H₂O (18 Da) F2 m/z = 100.08 M->F2 - HF (20 Da) F3 m/z = 89.07 M->F3 - CH₂OH (31 Da) F4 m/z = 82.06 F1->F4 - HF F5 m/z = 82.07 F2->F5 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of (S)-(3-Fluoropyrrolidin-3-yl)methanol.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required. While MS provides crucial molecular weight and structural fragment data, it is often insufficient for complete and unambiguous structure determination, especially concerning stereochemistry.[13]

TechniqueStrengthsWeaknessesApplication to (S)-(3-Fluoropyrrolidin-3-yl)methanol
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation patterns, suitable for complex mixtures when coupled with chromatography (LC-MS).[2][13]Does not provide direct information on stereochemistry, fragmentation can be complex to interpret without reference spectra.[13]Excellent for initial identification, purity assessment, and as a preliminary structural tool.
NMR Spectroscopy Provides detailed information about the chemical environment of each atom, crucial for determining connectivity and stereochemistry (¹H, ¹³C, ¹⁹F NMR, NOESY).[1][14]Lower sensitivity than MS, requires pure samples, can be time-consuming to acquire and interpret complex spectra.Essential for unambiguous structure confirmation and determination of the relative and absolute configuration. ¹⁹F NMR is particularly powerful for fluorinated compounds.[1][14]
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in the solid state, including bond lengths, angles, and stereochemistry.[15][16][17]Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may not be the same as in solution.[15]The "gold standard" for absolute structure determination if a crystal can be obtained.[18][19]

Experimental Protocols

Hypothetical Protocol for ESI-MS/MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of (S)-(3-Fluoropyrrolidin-3-yl)methanol in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system.

  • Infusion Analysis (MS): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • Tandem Mass Spectrometry (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 120.08) as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting fragment ions.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation A Dissolve in ACN/H₂O with 0.1% Formic Acid B Direct Infusion ESI-MS A->B C Identify [M+H]⁺ B->C D Select [M+H]⁺ for MS/MS C->D E Collision-Induced Dissociation D->E F Analyze Fragment Ions E->F G Propose Fragmentation Pathways F->G

Caption: Workflow for ESI-MS/MS analysis of the target molecule.

Conclusion

For the comprehensive and unambiguous structural elucidation of (S)-(3-Fluoropyrrolidin-3-yl)methanol, a multi-technique approach is essential. Mass spectrometry serves as a rapid and sensitive tool for initial identification and fragmentation analysis. However, for complete structural confirmation, including the critical stereochemical assignment, NMR spectroscopy is indispensable. Should a definitive, solid-state structure be required, X-ray crystallography remains the ultimate arbiter, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each technique, researchers can devise an efficient and robust analytical strategy for the characterization of this and other novel fluorinated small molecules, thereby accelerating the drug discovery and development process.

References

  • Benchchem. A Researcher's Guide to Chiral Compound Analysis and Separation: A Comparative Overview.
  • Berman, H. M., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 2012.
  • Alshennawi, A. E., et al. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 2023.
  • CD BioSciences. Drug Design Based on X-ray Crystallography.
  • Sang, R., et al. Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 2025.
  • Excillum. Small molecule crystallography.
  • Guo, J., et al. Contemporary Analysis of Chiral Molecules. LCGC International, 2016.
  • University of Padua. Advances in chiral analysis: from classical methods to emerging technologies.
  • Wikipedia. Chiral analysis.
  • ChemicalBook. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023.
  • Davidson, J. T., et al. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate, 2020.
  • Clark, J. mass spectra - fragmentation patterns. Chemguide.
  • Wijekoon, W. M. D., et al. Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides).. ResearchGate.
  • Jackson, G. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University, 2020.
  • Aksenov, A. A., et al. Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH.
  • Oxford Instruments. NMR | Fluorine Spectroscopy.
  • Owen, T., et al. Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with e. Cronfa, Swansea University.
  • Whitman People. CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra.
  • van der Hooft, J. J. J., et al. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
  • Unknown. Ion fragmentation of small molecules in mass spectrometry.
  • Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Unknown. Analyst. VIURRSpace, 2025.
  • Fiehn, O. HHS Public Access. eScholarship.org.
  • Fan, Y., et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI, 2023.
  • Jackson, G. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University, 2020.
  • Mohler, F. L., et al. Mass spectra of fluorocarbons.
  • Urban, S., et al. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed, 2020.
  • Wenge, T., et al. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. PubMed, 2025.
  • Schymanski, E. L., et al. Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 2014.
  • Urban, S., et al. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. ResearchGate, 2025.
  • LibreTexts. 6.5: Amine Fragmentation. Chemistry LibreTexts, 2022.
  • Tfwala, S. S., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate, 2021.
  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • Urbas, A., et al. Differentiation of fentanyl analogues by low-field NMR spectroscopy. PubMed, 2019.

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Validation

A Comparative Guide to pKa Determination of the Secondary Amine in (S)-(3-Fluoropyrrolidin-3-yl)methanol

Introduction: The Critical Role of pKa in Drug Discovery In the landscape of drug development, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Discovery

In the landscape of drug development, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn profoundly influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and target binding.[1][2] For a candidate molecule like (S)-(3-Fluoropyrrolidin-3-yl)methanol, understanding the basicity of its secondary amine is not merely an academic exercise; it is a crucial step in predicting its in vivo behavior and optimizing its therapeutic potential.

This guide provides a comparative analysis of three prevalent methodologies for determining the pKa of the secondary amine in (S)-(3-Fluoropyrrolidin-3-yl)methanol. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and weigh the relative merits of potentiometric titration, UV-Vis spectrophotometry, and computational prediction. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific needs, ensuring data integrity and informed decision-making.

Theoretical Framework: Predicting the Influence of Fluorine

Before embarking on experimental determination, a theoretical estimation of the pKa provides a valuable frame of reference. This involves considering the parent scaffold, pyrrolidine, and the electronic impact of the fluorine substituent.

  • Baseline Basicity of Pyrrolidine: Pyrrolidine, the parent saturated heterocycle, is a typical secondary amine. Its conjugate acid has a well-documented pKa of approximately 11.3.[3] This value serves as our starting point.

  • The Inductive Effect of Fluorine: Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect.[4] When placed at the C3 position of the pyrrolidine ring (β-position to the nitrogen atom), the fluorine atom pulls electron density away from the amine. This destabilizes the protonated form (the ammonium cation) by intensifying its positive charge, thereby making the lone pair on the nitrogen less available to accept a proton. The consequence is a significant decrease in basicity, and therefore, a lower pKa value.[4][5] Studies on analogous fluorinated aliphatic amines suggest that a single fluorine atom in the β-position can lower the pKa by approximately 1.7 to 2.0 units.[5][6]

Based on this, a preliminary estimate for the pKa of (S)-(3-Fluoropyrrolidin-3-yl)methanol would be in the range of 9.3 to 9.6 . This prediction is instrumental in selecting appropriate pH ranges and buffer systems for experimental methods.

Method 1: Potentiometric Titration - The Gold Standard

Potentiometric titration is arguably the most common and trusted method for pKa determination due to its precision and directness.[1][7][8] The principle involves the gradual addition of a standardized titrant (a strong acid, in this case) to a solution of the analyte while monitoring the resulting change in pH with a high-precision electrode.

Causality Behind the Method

The titration curve of a base with a strong acid has a characteristic sigmoidal shape. The region of flattest slope is the buffer region, where the concentrations of the protonated and neutral amine are comparable. At the exact midpoint of this buffer region (the half-equivalence point), the concentrations of the amine and its conjugate acid are equal. According to the Henderson-Hasselbalch equation, at this specific point, the pH of the solution is equal to the pKa of the conjugate acid.

Detailed Experimental Protocol
  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements across the expected range.[9]

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of (S)-(3-Fluoropyrrolidin-3-yl)methanol.

    • Dissolve the sample in a known volume (e.g., 25-50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol can be used, but it's crucial to report the exact solvent mixture as it can influence the pKa value.[2][8] The final concentration should ideally be between 10⁻³ M and 10⁻⁴ M.[7][9]

    • Maintain a constant ionic strength by adding a background electrolyte, such as 0.15 M KCl.[9]

  • Titration:

    • Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution with nitrogen gas before and during the titration to eliminate dissolved CO₂, which can interfere with measurements in the basic pH range.[8][9]

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an auto-titrator or a burette. Add the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • The equivalence point is the inflection point of this curve, where the slope is steepest. This can be precisely located by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[10]

    • The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[9]

Visualization: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers) Prepare Prepare Analyte Solution (Known Conc., Ionic Strength) Calibrate->Prepare Purge Purge with N2 (Remove CO2) Prepare->Purge Titrate Add HCl Titrant (Incremental Volumes) Purge->Titrate Measure Record Stable pH Reading Titrate->Measure Plot Plot pH vs. Volume Measure->Plot Derivative Calculate 1st Derivative (Find Equivalence Point) Plot->Derivative pKa Determine pKa (pH at 1/2 Equivalence Vol.) Derivative->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometric Titration

This method is a powerful alternative, particularly for compounds with low solubility or when only small amounts of sample are available.[8] It relies on a change in the compound's UV-Vis absorbance spectrum upon protonation or deprotonation.

Causality Behind the Method

For this technique to be viable, the protonated (BH⁺) and neutral (B) forms of the amine must have distinct molar absorptivities at a specific wavelength.[7] This requires the presence of a chromophore in proximity to the ionization site.[7] The pyrrolidine ring itself is not a strong chromophore. While the protonation of the nitrogen could induce a subtle change in the electronic environment, it may not be significant enough to produce a reliable analytical signal. This is a critical point of consideration for (S)-(3-Fluoropyrrolidin-3-yl)methanol and must be verified experimentally.

Detailed Experimental Protocol
  • Wavelength Selection:

    • Record the full UV-Vis spectra of the analyte in a strongly acidic solution (e.g., 0.1 M HCl, where the amine is fully protonated) and a strongly basic solution (e.g., 0.1 M NaOH, where the amine is fully neutral).

    • Identify an analytical wavelength where the difference in absorbance between the two species is maximal.[7]

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning the estimated pKa (e.g., from pH 8.0 to 11.0 in 0.2 pH unit increments).

  • Sample Measurement:

    • Prepare a set of solutions with a constant concentration of the analyte in each of the prepared buffers.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the buffer pH (x-axis).

    • This plot should yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[7][11]

    • Alternatively, the pKa can be calculated using the following equation for each buffer solution and then averaged: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)] where A is the absorbance in the buffer, A_B is the absorbance of the neutral base, and A_BH⁺ is the absorbance of the protonated acid.

Visualization: Spectrophotometric Titration Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan Scan Spectra (Strong Acid & Base) Select Select Analytical Wavelength (λmax diff) Scan->Select Buffers Prepare Buffer Series (Spanning est. pKa) Select->Buffers Dissolve Dissolve Analyte in Each Buffer Buffers->Dissolve Measure Measure Absorbance at Selected λ Dissolve->Measure Plot Plot Absorbance vs. pH Measure->Plot Fit Fit Sigmoidal Curve Plot->Fit pKa Determine pKa (Inflection Point) Fit->pKa

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Method 3: Computational pKa Prediction

Computational chemistry offers a valuable in silico approach to estimate pKa, which is particularly useful for high-throughput screening or when a physical sample is unavailable.[12][13] These methods calculate the pKa from first principles by evaluating the thermodynamics of the dissociation reaction.

Causality Behind the Method

The pKa is directly related to the standard Gibbs free energy change (ΔG°) of the deprotonation reaction in solution. Computational methods approximate this value by calculating the energies of the molecule in its protonated and neutral states, both in the gas phase and in a simulated solvent environment (using a continuum solvation model like PCM or SMD).[14] The accuracy of the prediction is highly dependent on the level of theory (e.g., DFT, MP2) and the basis set used.[12][14] Simpler, empirical "pencil-and-paper" methods like the Perrin–Dempsey–Serjeant (PDS) model use group additivity rules to estimate pKa based on the molecular structure.[15][16]

General Computational Workflow
  • Structure Generation: Build 3D models of both the neutral (S)-(3-Fluoropyrrolidin-3-yl)methanol and its N-protonated conjugate acid.

  • Conformational Search: Perform a conformational analysis for both species to identify the lowest energy conformers, as these will be the most populated at equilibrium.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformers for both species in both the gas phase and using a continuum solvent model (e.g., water).

  • Energy Calculation: Perform high-level single-point energy calculations on the optimized geometries to obtain accurate electronic energies.

  • pKa Calculation: Use a thermodynamic cycle (e.g., the direct or proton-exchange method) to calculate the ΔG° of the reaction in solution. The pKa is then derived using the equation: pKa = ΔG° / (2.303 RT).

Visualization: Computational Prediction Logic

G cluster_input Input Structures cluster_calc Quantum Chemical Calculations cluster_output Thermodynamic Analysis Neutral Neutral Amine (B) Opt Geometry Optimization + Frequencies Neutral->Opt Protonated Protonated Amine (BH+) Protonated->Opt Solv Continuum Solvation Model (e.g., SMD, PCM) Opt->Solv Energy Single-Point Energy (High-Level Theory) Solv->Energy G_solv Calculate Solvation Free Energies (ΔGsolv) Energy->G_solv G_gas Calculate Gas-Phase Free Energies (ΔGgas) Energy->G_gas Cycle Apply Thermodynamic Cycle (Calculate ΔG°aq) G_solv->Cycle G_gas->Cycle pKa Calculate pKa from ΔG°aq Cycle->pKa

Caption: Logical workflow for computational pKa prediction.

Comparative Summary and Recommendation

FeaturePotentiometric TitrationUV-Vis SpectrophotometryComputational Prediction
Principle Measures pH change during acid/base titration.[7]Measures absorbance change as a function of pH.[8]Calculates free energy of dissociation.[14]
Precision High (typically ± 0.02 - 0.05 pKa units).[8]High (typically ± 0.05 - 0.1 pKa units).[8]Variable (± 0.3 to >1.0 pKa units).[12]
Sample Req. Moderate (2-5 mg).Low (<1 mg).None (in silico).
Throughput Low to Medium.Medium to High.Very High.
Cost Low (instrumentation is common).Low to Medium.Medium to High (software/computing time).
Key Limitation Requires adequate solubility and concentration (>10⁻⁴ M).[7]Requires a chromophore near the ionization site.[7]Accuracy is model-dependent; not a direct measurement.
Final Recommendation

For the definitive pKa determination of a key drug development candidate like (S)-(3-Fluoropyrrolidin-3-yl)methanol , potentiometric titration is the recommended gold-standard method . Its high precision and direct measurement provide the most trustworthy data for regulatory submissions and further development.

  • Computational methods should be employed as a preliminary step to estimate the pKa, which helps in planning the experimental conditions for titration.

  • UV-Vis spectrophotometry should only be considered if a preliminary spectral analysis confirms a significant and reliable difference in absorbance between the protonated and neutral forms of the molecule.

By combining a theoretical estimate with a high-precision experimental method like potentiometric titration, researchers can confidently establish the pKa of the secondary amine, a critical parameter for advancing this promising fluorinated scaffold through the drug discovery pipeline.

References

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Pyrrolidine. PubChem, National Institutes of Health. Available at: [Link]

  • Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Scent.vn. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Pyrrolidine. DrugFuture. Available at: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines†. ResearchGate. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Elucidating fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available at: [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. Available at: [Link]

  • Computer-Free Group-Addition Method for pKa Prediction of 73 Amines for CO2 Capture. ACS Publications. Available at: [Link]

  • Computer-Free Group-Addition Method for p K a Prediction of 73 Amines for CO 2 Capture. ResearchGate. Available at: [Link]

  • Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. ACS Publications. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Available at: [Link]

  • Tuning basicity. Cambridge MedChem Consulting. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available at: [Link]

  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI. Available at: [Link]

  • What is the pKaH of pyrrole? Chemistry Stack Exchange. Available at: [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Available at: [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

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